3-(BENZYLOXY)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE
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Overview
Description
3-(BENZYLOXY)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE is a heterocyclic compound that features a benzyloxy group attached to a dihydro-1,2,4-oxadiazol-5-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZYLOXY)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzyloxy-substituted hydrazine derivative with a suitable carbonyl compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(BENZYLOXY)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the oxadiazole ring can produce dihydro-oxadiazole derivatives .
Scientific Research Applications
3-(BENZYLOXY)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(BENZYLOXY)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved often include binding to active sites of enzymes, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)Pyridin-2-Amine: Shares the benzyloxy group but has a different heterocyclic core.
4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol: Contains a benzyloxy group and is used in similar applications.
Uniqueness
3-(BENZYLOXY)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-phenylmethoxy-4H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-9-10-8(11-14-9)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCWDJBEVKIOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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